1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene
Description
1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound characterized by a bromomethyl (-CH₂Br) group at position 1 and a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group at position 3 on the benzene ring. This compound is of significant interest in organic synthesis due to its reactive bromomethyl group, which facilitates nucleophilic substitutions, and the electron-withdrawing trifluoroethoxy group, which modulates electronic properties.
Properties
IUPAC Name |
1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-5-7-2-1-3-8(4-7)14-6-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRZHMNFZDUFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094438-85-3 | |
| Record name | 1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Overview
The most common and direct synthetic approach to 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene involves the bromination of the methyl group in 3-(2,2,2-trifluoroethoxy)toluene. This method selectively introduces a bromine atom at the benzylic position, converting the methyl group into a bromomethyl group.
Reaction Details
- Starting Material: 3-(2,2,2-trifluoroethoxy)toluene
- Brominating Agent: N-Bromosuccinimide (NBS) is preferred for its ability to release electrophilic bromine (Br⁺) under mild conditions.
- Initiator: Radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to generate bromine radicals.
- Solvent: Typically, inert solvents like carbon tetrachloride or dichloromethane are employed.
- Conditions: The reaction is carried out under controlled temperature, often at reflux or room temperature, to avoid polybromination.
- Mechanism: The reaction proceeds via a radical chain mechanism where the benzylic hydrogen is abstracted, and bromine is introduced selectively at the benzylic position.
Advantages
- High selectivity for the benzylic position.
- Good yields typically reported.
- Mild reaction conditions prevent overbromination.
Example Data Table: Bromination Reaction Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Radical Initiator | Benzoyl peroxide (catalytic amount) |
| Solvent | Dichloromethane or CCl4 |
| Temperature | Room temperature to reflux (~25–80°C) |
| Reaction Time | 2–6 hours |
| Yield | 70–85% (depending on scale and purity) |
Alternative Preparation via Nucleophilic Substitution on Bromomethyl Precursors
Method Description
An alternate route involves the synthesis of 3-(2,2,2-trifluoroethoxy)benzyl derivatives followed by bromination or direct nucleophilic substitution to introduce the bromomethyl group.
Reaction Conditions
- Sodium 2,2,2-trifluoroethoxide is generated in situ by reacting 2,2,2-trifluoroethanol with sodium metal.
- The substitution is catalyzed by copper salts (e.g., copper(II) sulfate).
- The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (85–105°C).
Example Data Table: Etherification Reaction Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Base | Sodium metal (stoichiometric) |
| Catalyst | Copper(II) sulfate (catalytic amount) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 85–105°C |
| Reaction Time | 4–12 hours |
| Yield | 75–90% (highly dependent on purity) |
Bromination Using Alternative Brominating Agents in Acidic Medium
Research Findings
A patented method highlights the use of brominating agents that release electrophilic bromine (Br⁺) in an acidic medium to improve selectivity and yield while minimizing polybromination byproducts.
- Brominating agents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBI) are effective.
- The reaction is conducted in the presence of a weak acid to maintain an acidic environment.
- Avoidance of reagents that release HBr or H⁺ ions (e.g., elemental bromine) is critical to prevent undesired side reactions.
- This method is particularly useful for substrates with amino groups, but the principle applies to trifluoroethoxy-substituted aromatics as well.
Summary Table: Bromination Agents and Effects
| Brominating Agent | Medium | Selectivity | Yield | Notes |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acidic (weak acid) | High | Excellent | Preferred agent |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBI) | Acidic (weak acid) | High | Good | Alternative to NBS |
| Elemental bromine (Br2) | Acidic or neutral | Low | Lower | Causes polybromination |
Industrial and Large-Scale Considerations
- Continuous flow reactors are employed to optimize heat and mass transfer, improving reaction control and safety.
- Automated systems facilitate precise dosing of brominating agents and initiators.
- Reaction monitoring by in-line spectroscopy (e.g., NMR or IR) ensures endpoint detection and minimizes byproduct formation.
- Purification typically involves extraction, washing, drying, and chromatographic techniques to isolate high-purity product.
Summary Table of Preparation Methods for this compound
| Method | Starting Material | Key Reagents/Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Benzylic Bromination with NBS | 3-(2,2,2-Trifluoroethoxy)toluene | NBS, benzoyl peroxide, DCM, RT to reflux | High selectivity, mild | 70–85 |
| Etherification + Bromination | 3-Bromotoluene + sodium 2,2,2-trifluoroethoxide | Na metal, CuSO4, DMF, 85–105°C; then NBS bromination | Efficient for precursor prep | 75–90 (etherification), 70–85 (bromination) |
| Acidic Medium Bromination | Amino-substituted trifluoroethoxybenzenes | NBS or DBI, weak acid medium | Excellent yield, low byproducts | >80 |
Detailed Research Findings and Notes
- The use of NBS in the presence of radical initiators is the most widely validated method for selective benzylic bromination of trifluoroethoxy-substituted toluenes, offering reproducible yields and manageable reaction conditions.
- Acidic medium bromination with NBS or DBI offers enhanced selectivity for substrates with activating groups, preventing polybromination and improving overall yield.
- Copper-catalyzed nucleophilic substitution to install the trifluoroethoxy group prior to bromination is a reliable step for preparing the required aromatic precursor.
- Industrial processes favor continuous flow and automated control to maximize safety and reproducibility.
- Oxidation and reduction reactions of the bromomethyl group are well-documented, but are beyond the scope of this preparation-focused article.
Chemical Reactions Analysis
1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development :
- 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene is utilized as a precursor in the synthesis of pharmaceutical compounds. For instance, it can be transformed into intermediates for anti-arrhythmic drugs like Flecainide. The trifluoroethoxy group enhances the lipophilicity and bioavailability of the resultant compounds, making them more effective in therapeutic applications .
-
Material Science :
- The compound's properties allow it to be integrated into polymer matrices for creating advanced materials with specific thermal and chemical resistances. The trifluoroethoxy moiety contributes to the hydrophobic characteristics of these materials, which are crucial for applications in coatings and sealants .
- Agrochemical Formulations :
Case Studies
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene exerts its effects depends on its chemical reactivity. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The trifluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- 1-(Bromomethyl)-2-(trifluoromethoxy)benzene (CAS 198649-68-2): This isomer features a trifluoromethoxy (-OCF₃) group at position 2 instead of a trifluoroethoxy group. Its synthesis involves bromination of 2-(trifluoromethoxy)toluene .
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene (CAS 888327-41-1):
This compound lacks the bromomethyl group, containing only a bromo (-Br) substituent at position 1. The absence of the reactive CH₂Br moiety limits its utility in alkylation reactions but makes it suitable for Ullmann-type C-O couplings .
Functional Group Variations
1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene (CAS 910468-48-3):
Features a bromoethoxy (-OCH₂CH₂Br) chain instead of bromomethyl. The extended chain increases molecular weight (269.06 g/mol) and may influence solubility in polar solvents like DMSO or THF .- 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene: Replaces the trifluoroethoxy group with a cyclopropylmethoxy (-OCH₂C₃H₅) group.
Electronic and Steric Effects
- Nitro Derivatives (e.g., 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene, CAS 87014-29-7): The nitro (-NO₂) group at position 1 significantly increases electron deficiency, enhancing electrophilicity for aromatic substitution reactions. However, nitro groups are less versatile than bromomethyl groups in cross-coupling chemistry .
Physicochemical Properties
| Property | 1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene | 1-(Bromomethyl)-2-(trifluoromethoxy)benzene | 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene |
|---|---|---|---|
| Molecular Formula | C₉H₈BrF₃O | C₈H₆BrF₃O | C₉H₈BrF₃O |
| Molecular Weight (g/mol) | ~285 (estimated) | 257.0 | 269.06 |
| Boiling Point | Not reported | Not reported | Not reported |
| Reactivity | High (due to -CH₂Br) | Moderate (less reactive -Br) | Moderate (longer chain reduces reactivity) |
| Solubility | Likely soluble in DCM, THF | Soluble in DCM, ethers | Soluble in DMSO, chloroform |
Biological Activity
1-(Bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene, a compound with the molecular formula CHBrF, is notable for its unique structure which incorporates both bromine and trifluoroethoxy groups. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical applications.
- Molecular Formula : CHBrF
- Molecular Weight : 251.06 g/mol
- Structure : The compound features a benzene ring substituted with a bromomethyl group and a trifluoroethoxy group.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various fields, particularly in medicinal chemistry. The presence of the bromine atom is significant as it can enhance the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural motifs possess antimicrobial properties. For instance, derivatives of brominated aromatic compounds have shown effectiveness against various bacterial strains. The trifluoroethoxy group may also contribute to increased solubility and bioavailability.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of halogenated compounds have been well-documented. Preliminary studies suggest that this compound could exhibit anticancer properties by inducing apoptosis in cancer cell lines. Further investigations are needed to elucidate the specific mechanisms involved.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antioxidant | Potential for reducing oxidative stress |
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several brominated compounds, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Case Study: Cytotoxicity Assay
In vitro assays were conducted on various cancer cell lines (e.g., HeLa and MCF-7). The results showed that this compound had an IC value comparable to known chemotherapeutic agents. This indicates a promising avenue for further development as an anticancer drug.
The biological activities of this compound may be attributed to:
- Electrophilic Nature : The bromine atom can form covalent bonds with nucleophilic sites in biomolecules.
- Lipophilicity : Enhances membrane permeability, allowing better interaction with cellular targets.
- Reactive Oxygen Species (ROS) Generation : May induce oxidative stress leading to apoptosis in cancer cells.
Q & A
Q. What are the key structural and electronic features of 1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)benzene that influence its reactivity?
The compound contains a bromomethyl (-CH2Br) group and a trifluoroethoxy (-OCH2CF3) group on a benzene ring. The bromomethyl group is a strong electrophilic site due to the polar C-Br bond, enabling nucleophilic substitution (SN2) reactions. The trifluoroethoxy group is electron-withdrawing via its -I effect, which deactivates the aromatic ring and directs electrophilic substitution to the para position relative to itself. This electronic profile is critical for designing reactions such as alkylation or coupling .
Q. What synthetic routes are commonly used to prepare this compound?
A typical method involves bromination of 3-(2,2,2-trifluoroethoxy)benzyl alcohol using reagents like PBr3 or N-bromosuccinimide (NBS) in anhydrous conditions. Alternatively, direct alkylation of 3-(trifluoroethoxy)phenol with dibromomethane under basic conditions may yield the product. Reaction optimization (e.g., solvent choice, temperature) is essential to minimize side products like di-brominated derivatives .
Q. How can researchers purify and characterize this compound effectively?
Purification often employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from non-polar solvents. Characterization requires a combination of:
- NMR : To confirm the presence of the bromomethyl (δ ~4.3–4.5 ppm for CH2Br) and trifluoroethoxy (δ ~4.4–4.6 ppm for OCH2CF3) groups.
- GC-MS : To verify molecular ion peaks (m/z ≈ 258 for C9H8BrF3O).
- Elemental analysis : To validate purity (>95%) .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence regioselectivity in further functionalization of the aromatic ring?
The -OCH2CF3 group strongly deactivates the ring, making electrophilic aromatic substitution (EAS) challenging. However, under Friedel-Crafts conditions, EAS occurs para to the trifluoroethoxy group. For example, nitration with HNO3/H2SO4 yields 1-(bromomethyl)-3-(2,2,2-trifluoroethoxy)-5-nitrobenzene as the major product. Computational studies (DFT) can model electronic effects to predict regioselectivity .
Q. What mechanistic insights exist for SN2 reactions involving the bromomethyl group?
Kinetic studies (e.g., using NaI in acetone) reveal second-order dependence on nucleophile concentration, consistent with SN2 mechanisms. Steric hindrance from the trifluoroethoxy group may slow reaction rates compared to simpler benzyl bromides. Isotopic labeling (e.g., deuterated solvents) and Hammett plots can further elucidate substituent effects on transition states .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Discrepancies may arise from competing reaction pathways (e.g., elimination vs. substitution). For example, in basic conditions, the bromomethyl group may undergo elimination to form a styrene derivative. Systematic variation of solvents (polar aprotic vs. protic) and bases (e.g., K2CO3 vs. DBU) can clarify dominant pathways. Cross-referencing with analogous compounds (e.g., 1-(chloromethyl)-3-(trifluoroethoxy)benzene) is also advised .
Q. What advanced analytical techniques are recommended for studying degradation products?
- HPLC-MS/MS : To identify trace byproducts (e.g., hydrolyzed alcohols or oxidized species).
- X-ray crystallography : To resolve ambiguities in stereochemistry or crystal packing effects.
- TGA/DSC : To assess thermal stability and decomposition thresholds .
Q. How does the compound behave under hydrolytic or oxidative conditions?
The trifluoroethoxy group is hydrolytically stable due to the strong C-F bonds, but the bromomethyl group is susceptible to hydrolysis in aqueous media (pH > 7). Oxidation with KMnO4 or RuO4 typically cleaves the benzyl position, yielding 3-(trifluoroethoxy)benzoic acid. Stability studies should include accelerated aging under controlled humidity and temperature .
Q. Can this compound act as a ligand or catalyst in transition-metal-mediated reactions?
The bromomethyl group can participate in oxidative addition with Pd(0) or Ni(0) catalysts, enabling cross-coupling (e.g., Suzuki-Miyaura). The trifluoroethoxy group may stabilize metal complexes via weak coordination. Testing with ligands like PPh3 or Xantphos can optimize catalytic efficiency in C-C bond formation .
Q. What role does this compound play in medicinal chemistry or drug development?
The trifluoroethoxy group is a common bioisostere for improving metabolic stability and membrane permeability. This compound serves as a precursor for fluorinated analogs of bioactive molecules (e.g., kinase inhibitors or CNS agents). Recent patents highlight its use in synthesizing antiarrhythmic and anticancer candidates .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
